molecular formula C23H25N3O5 B11162929 1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162929
M. Wt: 423.5 g/mol
InChI Key: LPPMAVLVQYKVER-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylcarbonyl group, and a pyrrolidine-3-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxyphenyl intermediate.

    Introduction of the Morpholinylcarbonyl Group: The methoxyphenyl intermediate is then reacted with morpholine and a suitable carbonylating agent to introduce the morpholinylcarbonyl group.

    Cyclization to Form the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(morpholin-4-ylcarbonyl)phenyl]methanamine: This compound shares the morpholinylcarbonyl group but lacks the methoxyphenyl and pyrrolidine moieties.

    2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione: This compound contains a methoxyphenyl group and a morpholinyl group but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O5/c1-30-18-8-6-17(7-9-18)26-15-16(14-21(26)27)22(28)24-20-5-3-2-4-19(20)23(29)25-10-12-31-13-11-25/h2-9,16H,10-15H2,1H3,(H,24,28)

InChI Key

LPPMAVLVQYKVER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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